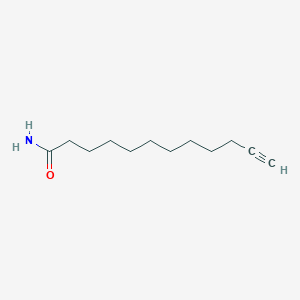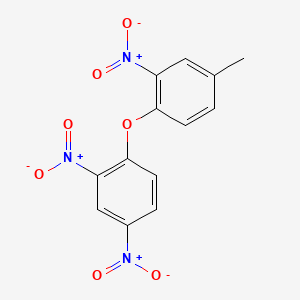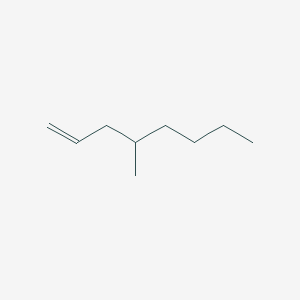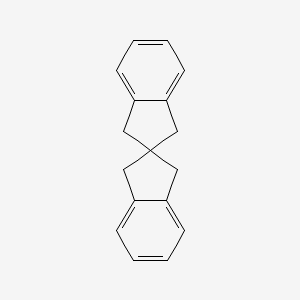
2,2'-Spirobiindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobiindan is a unique organic compound characterized by its spiro-connected indane units. This compound is known for its distinctive structural features, which include two indane rings connected through a single spiro carbon atom. The molecular formula of 2,2’-Spirobiindan is C17H16, and it has a molecular weight of 220.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobiindan typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed rearrangement of 1,1’-diphenyl-2,2’-spirobiindane-1,1’-diol. This reaction involves the use of a Lewis acid, such as aluminum chloride, to facilitate the cyclization process . Another method involves the alkylation of β-ketoesters followed by cyclization with polyphosphoric acid or tin(IV) chloride .
Industrial Production Methods
Industrial production of 2,2’-Spirobiindan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobiindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.
Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.
Substitution: Substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobiindan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of chiral crown ethers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the medicinal properties of spirobiindan derivatives, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirobiindane: Similar in structure but lacks the specific functional groups present in 2,2’-Spirobiindan.
Spirobiindan-1,1’-dione: An oxidized form of 2,2’-Spirobiindan with different reactivity and applications.
Chiral Crown Ethers: Derived from spirobiindan diols, these compounds exhibit unique chiral recognition properties.
Uniqueness
2,2’-Spirobiindan is unique due to its spiro-connected indane units, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications. The presence of chiral centers in some derivatives further enhances its utility in asymmetric synthesis and chiral recognition studies .
Eigenschaften
CAS-Nummer |
7156-46-9 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2 |
InChI-Schlüssel |
OWTYKPVEMNTKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


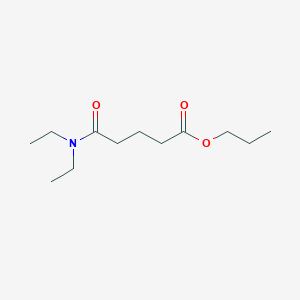
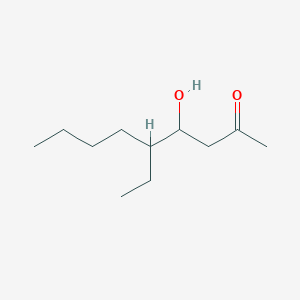
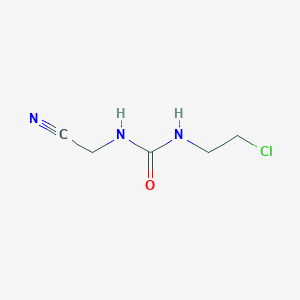
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

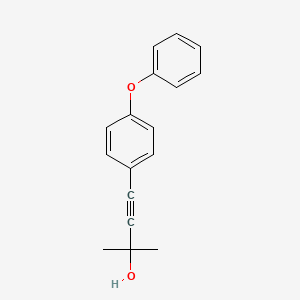
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
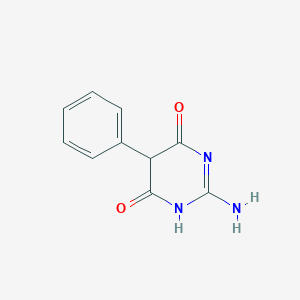
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

